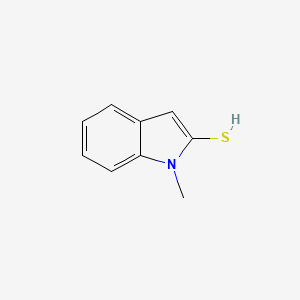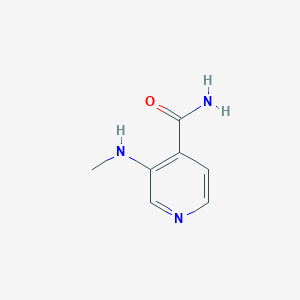
3-(Methylamino)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)isonicotinamide is a derivative of isonicotinamide, which is an amide form of isonicotinic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is structurally characterized by the presence of a methylamino group attached to the isonicotinamide core.
Preparation Methods
The synthesis of 3-(Methylamino)isonicotinamide can be achieved through several methods. One common approach involves the reaction of isonicotinamide with methylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
3-(Methylamino)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Scientific Research Applications
3-(Methylamino)isonicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Methylamino)isonicotinamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it can interact with glutamate receptors, leading to excitotoxicity and oxidative stress . This interaction is crucial in understanding its potential therapeutic applications and toxicity.
Comparison with Similar Compounds
3-(Methylamino)isonicotinamide can be compared with other similar compounds such as isonicotinamide and nicotinamide. While isonicotinamide is an isomer with the carboxamide group in the 4-position, nicotinamide has the carboxamide group in the 3-position . The presence of the methylamino group in this compound distinguishes it from these compounds, providing unique chemical and biological properties. Other similar compounds include 4-(Methylamino)benzoate and various derivatives of isonicotinamide .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-(methylamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-6-4-10-3-2-5(6)7(8)11/h2-4,9H,1H3,(H2,8,11) |
InChI Key |
LYKYMEQPCZEMPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


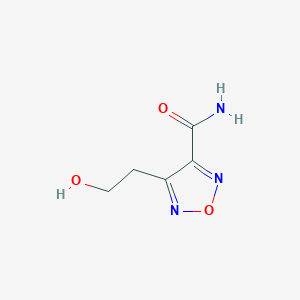
![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)
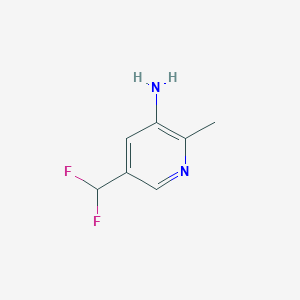


![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate](/img/structure/B15247627.png)
![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)
![6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)
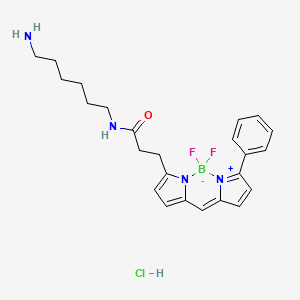
![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)
